molecular formula C6H3F5N2O B1461114 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2092549-06-7

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1461114
CAS No.: 2092549-06-7
M. Wt: 214.09 g/mol
InChI Key: DQEFXQCWPCTORJ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H3F5N2O and its molecular weight is 214.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, the compound can undergo radical trifluoromethylation, a process that is significant in the synthesis of biologically active molecules . The interactions with enzymes and proteins are typically characterized by the formation of stable radical intermediates, which can further participate in complex biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in the production of key proteins and enzymes, thereby affecting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable radical intermediates allows it to participate in radical-mediated biochemical processes, which can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of reactive intermediates that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo difluoromethylation and trifluoromethylation reactions, which are essential for the synthesis of fluorinated biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to interact with transporters and binding proteins is essential for its bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEFXQCWPCTORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.